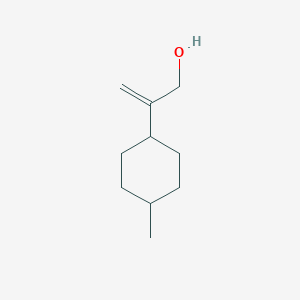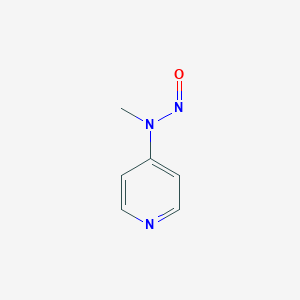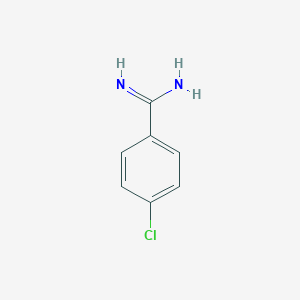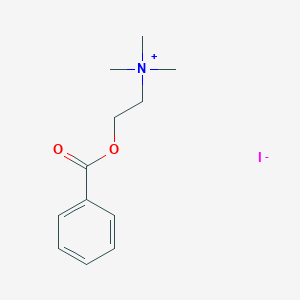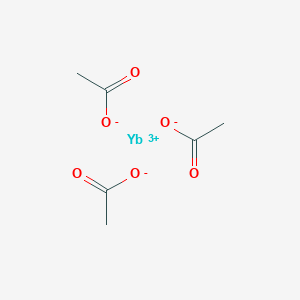
2-Butene, 2,3-dibromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butene, 2,3-dibromo- is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is soluble in water and has a boiling point of 146 °C. This compound is commonly used in the synthesis of other chemicals and has several applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-Butene, 2,3-dibromo- is not well understood. However, it is believed to act as an alkylating agent, which means that it can add an alkyl group to a molecule. This can lead to changes in the structure and function of the molecule, which can have biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Butene, 2,3-dibromo- are not well studied. However, it is known to be toxic to cells and can cause DNA damage. It is also believed to have mutagenic and carcinogenic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Butene, 2,3-dibromo- in lab experiments is that it is readily available and relatively inexpensive. It is also a versatile compound that can be used in a variety of applications. However, one limitation is that it is toxic and must be handled with care. It can also be difficult to purify and separate from other compounds.
Orientations Futures
There are several future directions for research on 2-Butene, 2,3-dibromo-. One area of interest is its potential as a therapeutic agent. It has been shown to have activity against certain types of cancer cells, and further research may lead to the development of new cancer treatments. Another area of interest is its use in the synthesis of new compounds with biological activity. By modifying the structure of 2-Butene, 2,3-dibromo-, researchers may be able to create new compounds with improved properties. Finally, there is interest in studying the mechanism of action of 2-Butene, 2,3-dibromo- in more detail, which may help to elucidate its biological effects and potential therapeutic applications.
Méthodes De Synthèse
2-Butene, 2,3-dibromo- can be synthesized through the reaction of 2-butene with bromine in the presence of a catalyst. This reaction produces a mixture of 2,3-dibromo-2-butene and 2,3-dibromo-1-butene, which can be separated by fractional distillation.
Applications De Recherche Scientifique
2-Butene, 2,3-dibromo- has several applications in scientific research. It is commonly used as a starting material for the synthesis of other chemicals, such as pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis and as a standard in analytical chemistry.
Propriétés
| 19398-48-2 | |
Formule moléculaire |
C4H6Br2 |
Poids moléculaire |
213.90 g/mol |
Nom IUPAC |
(E)-2,3-dibromobut-2-ene |
InChI |
InChI=1S/C4H6Br2/c1-3(5)4(2)6/h1-2H3/b4-3+ |
Clé InChI |
SDEHPRGMSHJNMU-ONEGZZNKSA-N |
SMILES isomérique |
C/C(=C(/C)\Br)/Br |
SMILES |
CC(=C(C)Br)Br |
SMILES canonique |
CC(=C(C)Br)Br |
| 19398-48-2 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





